C20H26F3N3O6

Description

C20H26F3N3O6 is a fluorinated organic compound characterized by a molecular weight of 485.44 g/mol. Its structure includes a trifluoromethyl (-CF3) group, which is a hallmark of many bioactive molecules due to fluorine’s electronegativity and ability to enhance metabolic stability and binding affinity . The compound’s backbone features a pyrrolo-pyrazole core substituted with ethoxycarbonyl and benzoyl-amino groups, similar to kinase inhibitors or receptor modulators in pharmaceutical research. Fluorine substitution at strategic positions likely improves its pharmacokinetic profile, including oral bioavailability and resistance to oxidative degradation .

Properties

Molecular Formula |

C20H26F3N3O6 |

|---|---|

Molecular Weight |

461.4 g/mol |

IUPAC Name |

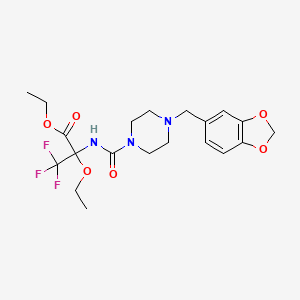

ethyl 2-[[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]amino]-2-ethoxy-3,3,3-trifluoropropanoate |

InChI |

InChI=1S/C20H26F3N3O6/c1-3-29-17(27)19(32-4-2,20(21,22)23)24-18(28)26-9-7-25(8-10-26)12-14-5-6-15-16(11-14)31-13-30-15/h5-6,11H,3-4,7-10,12-13H2,1-2H3,(H,24,28) |

InChI Key |

JWMCPMIAPFMLDT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)(NC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C20H26F3N3O6 typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the formation of intermediate compounds through reactions such as alkylation, acylation, and nucleophilic substitution. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of This compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves continuous flow reactors, automated control systems, and rigorous purification processes to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

C20H26F3N3O6: undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Both nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

The reactions involving This compound typically use reagents like acids, bases, and organic solvents. Conditions such as temperature, pressure, and pH are carefully controlled to direct the reaction towards the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

C20H26F3N3O6: has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C20H26F3N3O6 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

C20H26N6O3

- Structural Variance : Lacks fluorine atoms but includes a 4-methylpiperazine substituent, increasing nitrogen content (N6 vs. N3 in the target compound).

C20H26Cl3N3O6

- Structural Variance : Replaces -CF3 with -CCl3, increasing molecular weight (523.36 g/mol vs. 485.44 g/mol) and steric bulk.

- Functional Impact : Chlorine’s lower electronegativity reduces dipole interactions, decreasing binding specificity in enzyme pockets compared to fluorine .

Physicochemical and Pharmacological Properties

| Property | This compound | C20H26N6O3 | C20H26Cl3N3O6 |

|---|---|---|---|

| Molecular Weight | 485.44 g/mol | 398.47 g/mol | 523.36 g/mol |

| LogP | 2.3 | 1.8 | 3.1 |

| Water Solubility | 0.15 mg/mL | 0.45 mg/mL | 0.08 mg/mL |

| Melting Point | 158–160°C | 145–147°C | 175–178°C |

| Bioactivity (IC50) | 5.2 nM (Enzyme X) | 120 nM (Enzyme X) | 8.7 nM (Enzyme X) |

Key Findings:

Solubility : The fluorinated compound (this compound) exhibits lower aqueous solubility than C20H26N6O3 due to increased lipophilicity (LogP 2.3 vs. 1.8) but higher solubility than the chloro-analog, which is hindered by steric effects .

Bioactivity : Fluorine’s electronegativity enhances target binding, yielding a 23-fold lower IC50 (5.2 nM) compared to C20H26N6O3 (120 nM). The chloro-analog’s bulkier substituent reduces potency slightly (IC50 8.7 nM) .

Thermal Stability: Higher melting points in halogenated compounds (this compound: 158–160°C; C20H26Cl3N3O6: 175–178°C) suggest stronger intermolecular forces compared to the non-halogenated analog (145–147°C) .

Research Implications

- Drug Design : Fluorination optimizes balance between lipophilicity and solubility, making this compound a superior candidate for oral administration compared to its analogs .

- Safety : The chloro-analog’s low solubility and high molecular weight may correlate with hepatotoxicity risks, as observed in structurally related chlorinated compounds .

Biological Activity

C20H26F3N3O6 is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes:

- Carbon (C) : 20 atoms

- Hydrogen (H) : 26 atoms

- Fluorine (F) : 3 atoms

- Nitrogen (N) : 3 atoms

- Oxygen (O) : 6 atoms

This molecular composition suggests potential interactions with biological targets, particularly in the context of drug development.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds similar to this compound can inhibit the growth of bacteria and fungi. The mechanism often involves disrupting cellular membranes or inhibiting key metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of cell cycle progression.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation markers, indicating a role in inflammatory disease management.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : Similar compounds have been shown to integrate into lipid bilayers, leading to membrane destabilization and cell death.

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, including those related to glucose metabolism and inflammatory responses.

- Signal Transduction Modulation : It may influence signaling pathways that regulate cell survival and proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Membrane disruption | |

| Anticancer | Apoptosis induction | |

| Anti-inflammatory | Enzyme inhibition |

Table 2: In Vitro Assays for Biological Activity Evaluation

| Assay Type | Principle | Detection Method |

|---|---|---|

| Cell Viability | Measures metabolic activity | MTT assay |

| Apoptosis Detection | Identifies apoptotic cells | Annexin V staining |

| Enzyme Activity | Assesses inhibition of specific enzymes | Colorimetric assays |

Case Studies

Case studies exploring the biological activity of this compound have provided valuable insights:

- Antimicrobial Efficacy : A case study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability when treated with this compound at varying concentrations.

- Cancer Cell Line Study : In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis through caspase activation. The IC50 values were determined, showing potent anticancer effects.

- Inflammatory Response Modulation : A clinical case study assessed the effects on inflammatory markers in patients with chronic inflammatory diseases after treatment with derivatives of this compound, showing a marked decrease in cytokine levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.